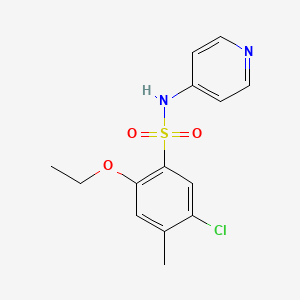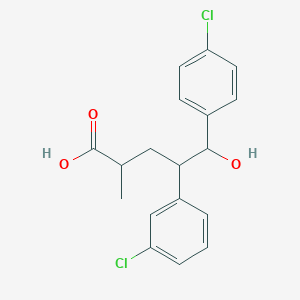
Benzenepentanoic acid, 4-chloro-gamma-(3-chlorophenyl)-delta-hydroxy-alpha-methyl-, (gammaR,deltaR)-rel-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is an organic compound characterized by the presence of chlorophenyl groups and a hydroxy group attached to a pentanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of chlorobenzene derivatives followed by subsequent reactions to introduce the hydroxy and methyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chlorophenyl groups can be reduced to form phenyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-2-methylpentanoic acid.
Reduction: Formation of 4-(3-Phenyl)-5-(4-phenyl)-5-hydroxy-2-methylpentanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the chlorophenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-2-methylpentanoic acid
- 4-(3-Phenyl)-5-(4-phenyl)-5-hydroxy-2-methylpentanoic acid
- 4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-ethylpentanoic acid
Uniqueness
4-(3-Chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid is unique due to the presence of both chlorophenyl groups and a hydroxy group on the same pentanoic acid backbone. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H18Cl2O3 |
|---|---|
Molecular Weight |
353.2 g/mol |
IUPAC Name |
4-(3-chlorophenyl)-5-(4-chlorophenyl)-5-hydroxy-2-methylpentanoic acid |
InChI |
InChI=1S/C18H18Cl2O3/c1-11(18(22)23)9-16(13-3-2-4-15(20)10-13)17(21)12-5-7-14(19)8-6-12/h2-8,10-11,16-17,21H,9H2,1H3,(H,22,23) |
InChI Key |
QKMOUZIDKKPKCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(C1=CC(=CC=C1)Cl)C(C2=CC=C(C=C2)Cl)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


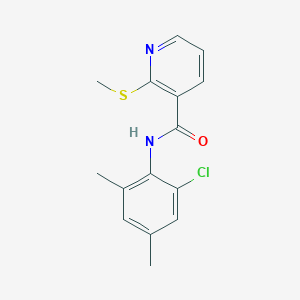
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
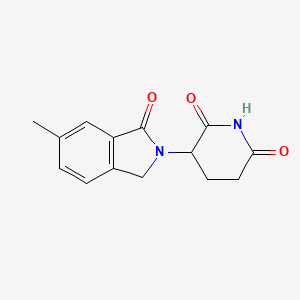
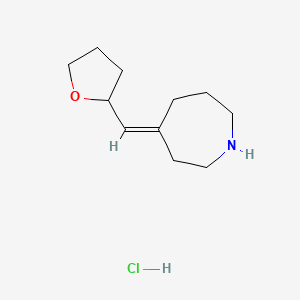
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)
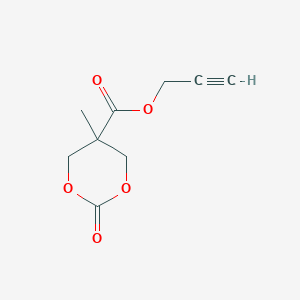
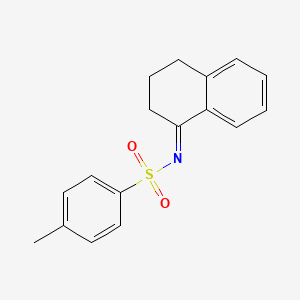
![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
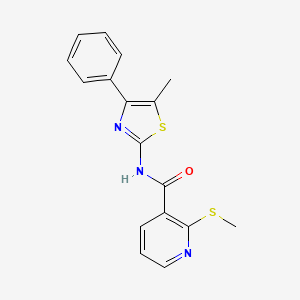
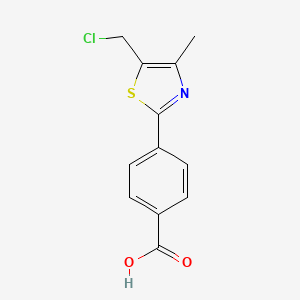

![1-Ethyl-4-[(4-ethylcyclohexyl)carbonyl]piperazine](/img/structure/B13360607.png)
